molecular formula C24H25F2N3O2S B2998418 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 851714-64-2

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2998418
CAS RN: 851714-64-2
M. Wt: 457.54
InChI Key: GWZOOQMOKBNXRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopentylamino group might be introduced via a nucleophilic substitution reaction . The thioether group could be formed through a reaction with a suitable sulfur-containing compound .


Chemical Reactions Analysis

The reactivity of this compound will depend on its functional groups. For instance, the amine group in the cyclopentylamino moiety could potentially participate in acid-base reactions. The thioether group might be susceptible to oxidation .

Scientific Research Applications

Polymer Science

Thiocarbonyl Chemistry: The thiocarbonyl group in the compound exhibits unique reactivity with radicals, anions, nucleophiles, and electrophiles. In polymer science, such compounds can be used as monomers, polymerization catalysts, and in post-polymerization modification reactions. They offer novel avenues for creating degradable polymers and smart polymers, which are significant for developing new materials with tailored properties .

Drug Delivery Systems

Intracellular Delivery Applications: The structural components of the compound can be utilized to form polymeric nanoparticle micelles. These micelles can serve as carriers for drug molecules, providing a method for targeted delivery within cells. The compound’s ability to form micelles with desirable physicochemical characteristics makes it a candidate for long-circulating therapeutic delivery vehicles .

Nanomedicine

Nanoparticle Synthesis: The compound’s reactivity can be harnessed to synthesize nanoparticles with specific functions. These nanoparticles can be engineered to interact with biological systems in a controlled manner, making them useful in various nanomedicine applications, including diagnostics and therapeutics .

Organic Synthesis

Thiophene Derivatives: The compound can participate in [2+2+1] cyclization reactions to produce thiophene derivatives. Thiophenes are important in synthesizing pharmaceuticals, conducting materials, and organic electronics. The compound’s reactivity could lead to new methods for constructing thiophene rings, which are core structures in many organic compounds .

Catalysis

Polymerization Catalyst: The compound’s thiocarbonyl group can act as a catalyst in polymerization reactions. It can facilitate various types of polymerizations, including radical and cationic processes. This application is crucial for producing polymers with specific chain lengths and architectures .

Material Science

Smart Materials: The compound’s unique reactivity profile allows for the creation of smart materials that can respond to environmental stimuli. These materials can change their properties in response to changes in temperature, pH, or light, which is valuable for sensors, actuators, and adaptive materials .

properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O2S/c25-18-9-5-10-19(26)23(18)24(31)27-12-13-29-14-21(17-8-3-4-11-20(17)29)32-15-22(30)28-16-6-1-2-7-16/h3-5,8-11,14,16H,1-2,6-7,12-13,15H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOOQMOKBNXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

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